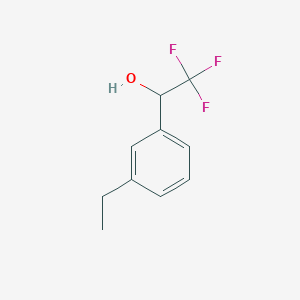
1-(3-Ethylphenyl)-2,2,2-trifluoroethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethylphenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a trifluoromethyl group and a hydroxyl group
Preparation Methods
The synthesis of 1-(3-Ethylphenyl)-2,2,2-trifluoroethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-ethylbenzaldehyde with trifluoroacetic acid in the presence of a reducing agent such as sodium borohydride. The reaction conditions typically include a solvent like ethanol and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Ethylphenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols.
Scientific Research Applications
1-(3-Ethylphenyl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-(3-Ethylphenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(3-Ethylphenyl)-2,2,2-trifluoroethan-1-ol can be compared with similar compounds such as:
1-(3-Methylphenyl)-2,2,2-trifluoroethan-1-ol: This compound has a methyl group instead of an ethyl group, which can affect its chemical reactivity and biological activity.
1-(3-Ethylphenyl)-2,2,2-trifluoroethan-1-one:
1-(3-Ethylphenyl)-2,2,2-trifluoroethane: Lacking the hydroxyl group, this compound has different physical and chemical properties, making it suitable for different applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11F3O |
|---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
1-(3-ethylphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C10H11F3O/c1-2-7-4-3-5-8(6-7)9(14)10(11,12)13/h3-6,9,14H,2H2,1H3 |
InChI Key |
VVZNGIWNVJWKRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


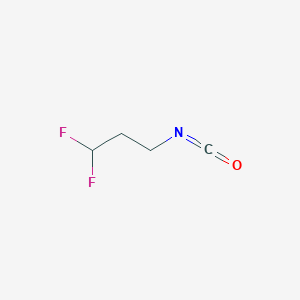

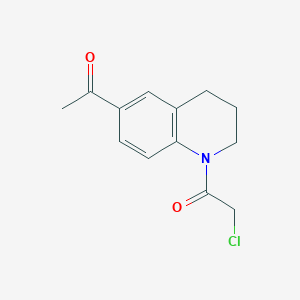
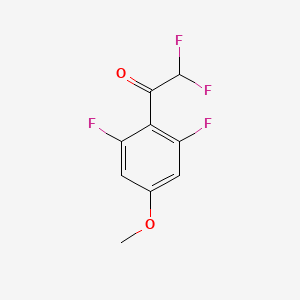
![2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]aceticacid](/img/structure/B13595305.png)
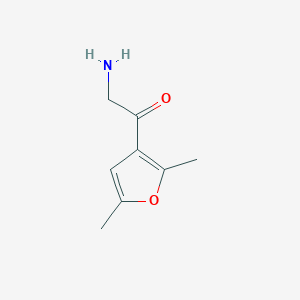
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoicacid](/img/structure/B13595312.png)
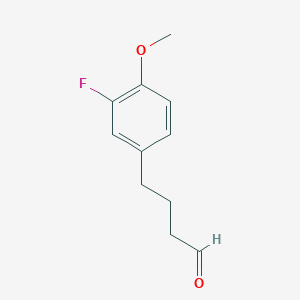
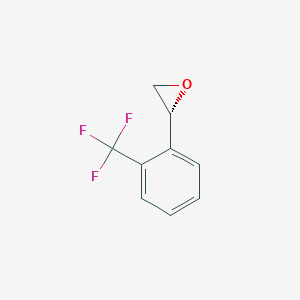

![Tert-butyl 2-[2-bromo-5-(trifluoromethoxy)phenoxy]acetate](/img/structure/B13595342.png)
![[(2,6-Dimethylphenyl)methyl]hydrazine](/img/structure/B13595349.png)
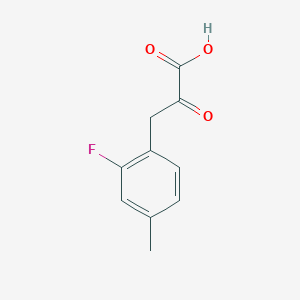
![methyl1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate,trans](/img/structure/B13595361.png)
